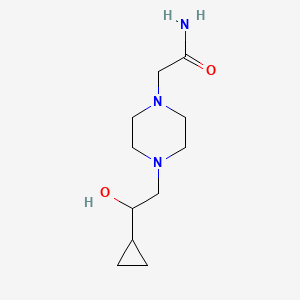![molecular formula C29H37ClN2O2 B2801469 1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 610757-07-8](/img/structure/B2801469.png)
1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol” is an organic chemical substance. It has been reported to have antifungal activity and its action is substantially higher than the known preparation fluconazole (diflazone) against certain strains of mold fungi .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines leads to the corresponding 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an adamantyl group attached to a phenyl ring via an ether linkage. This phenyl ring is further connected to a piperazine ring, which is substituted with a 3-chlorophenyl group. The piperazine ring is also connected to a propan-2-ol group .Applications De Recherche Scientifique
Reactivity Properties and Adsorption Behavior : A study focused on the reactivity properties and adsorption behavior of a triazole derivative closely related to 1-[4-(1-Adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol. This research used Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to investigate the local reactive properties, ALIE, and Fukui functions of the compound. The findings are significant for practical applications in pharmaceuticals due to the stability of the compound at temperatures higher than 335 K (Al-Ghulikah et al., 2021).
Synthesis and Antitumor Activity : Another study explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, including derivatives of this compound. These compounds were evaluated for their effects on tumor DNA methylation in vitro, highlighting their potential application in antitumor treatments (Hakobyan et al., 2020).
Antimicrobial and Anti-inflammatory Activities : A 2010 study synthesized novel derivatives related to this compound. These compounds demonstrated in vitro activities against various Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some derivatives showed significant anti-inflammatory activity in vivo, suggesting their potential use in antimicrobial and anti-inflammatory applications (Al-Omar et al., 2010).
Hemostatic Activity : Research in 2017 synthesized new derivatives in the same chemical series and studied their influence on the blood coagulation system. The study found compounds with high hemostatic activity and low acute toxicity, indicating their potential application in medical treatments related to blood coagulation (Pulina et al., 2017).
Synthesis and Crystal Structure Characterization : A 2012 study conducted quantum chemical calculations on a novel functionalized triazoline-3-thione compound with structural similarities to this compound. This research is crucial for understanding the molecular properties and potential chemotherapeutic applications of such compounds (El-Emam et al., 2012).
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClN2O2/c30-25-2-1-3-26(15-25)32-10-8-31(9-11-32)19-27(33)20-34-28-6-4-24(5-7-28)29-16-21-12-22(17-29)14-23(13-21)18-29/h1-7,15,21-23,27,33H,8-14,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYPAJKOFFITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
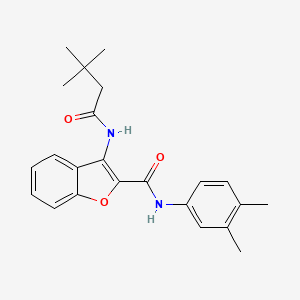
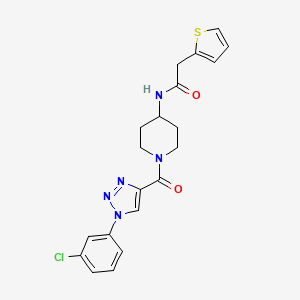
![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
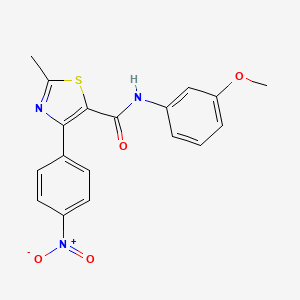
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)
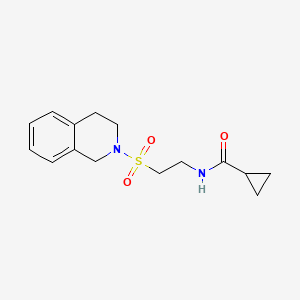
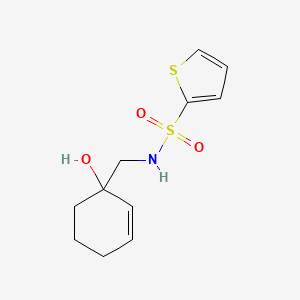
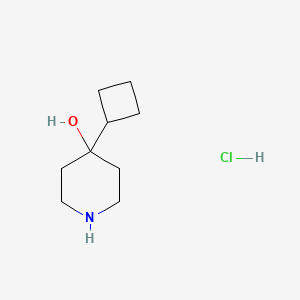

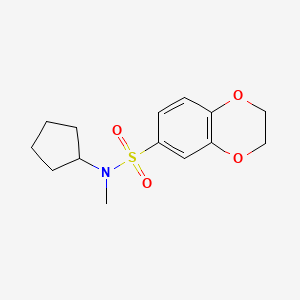
![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)
![Methyl (E)-4-[4-[methyl(phenyl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2801407.png)
